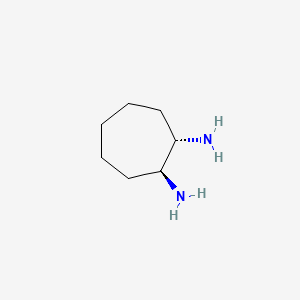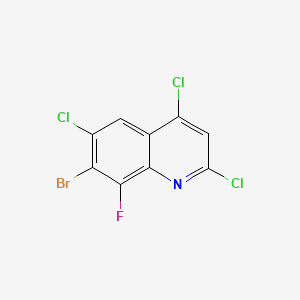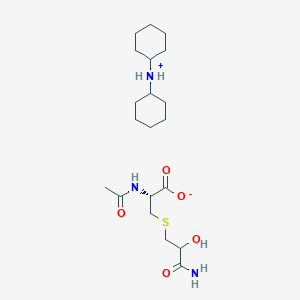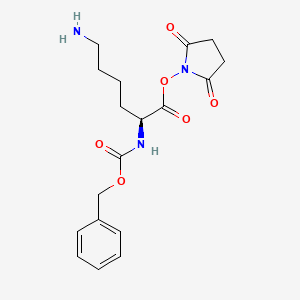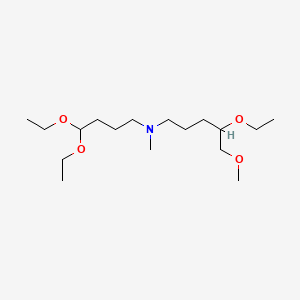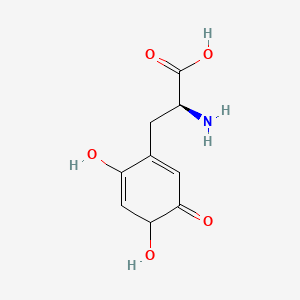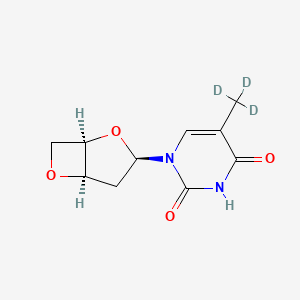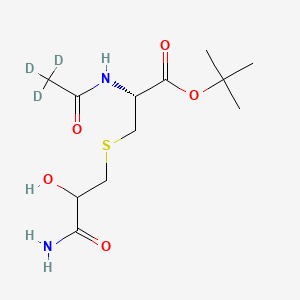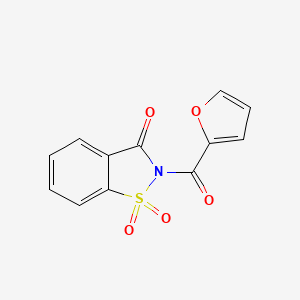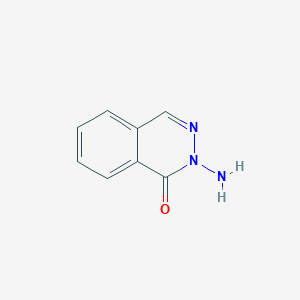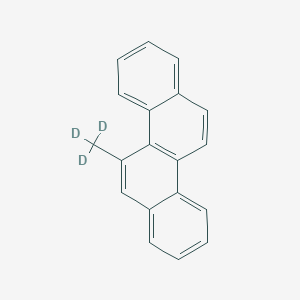
5-Methyl Chrysene-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl Chrysene-d3 is a deuterated form of 5-Methyl Chrysene, a polycyclic aromatic hydrocarbon (PAH). The compound has the molecular formula C19H11D3 and a molecular weight of 245.33 g/mol . It is primarily used in scientific research, particularly in studies involving PAHs due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl Chrysene-d3 typically involves the deuteration of 5-Methyl Chrysene. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated solvents and catalysts under controlled conditions to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve the desired level of deuteration. The product is then purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
化学反応の分析
Types of Reactions
5-Methyl Chrysene-d3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of quinones and other oxygenated PAHs.
Reduction: Formation of hydrogenated PAHs.
Substitution: Formation of halogenated or nitro-substituted PAHs.
科学的研究の応用
5-Methyl Chrysene-d3 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of PAHs in environmental samples.
Biology: Employed in studies investigating the metabolic pathways of PAHs in biological systems.
Medicine: Used in toxicological studies to understand the carcinogenic potential of PAHs.
Industry: Utilized in the development of new materials and chemical processes involving PAHs
作用機序
5-Methyl Chrysene-d3 exerts its effects primarily through the formation of DNA adducts. The compound binds to DNA, leading to mutations and DNA damage. This process can result in oxidative stress and inflammation, contributing to carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation of PAHs .
類似化合物との比較
Similar Compounds
Chrysene: A parent compound of 5-Methyl Chrysene, lacking the methyl group.
Benzo[a]pyrene: Another PAH with similar carcinogenic properties.
Dibenz[a,h]anthracene: A PAH with a similar structure and carcinogenic potential.
Uniqueness
5-Methyl Chrysene-d3 is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. Its isotopic labeling makes it particularly valuable in research applications where accurate quantification and tracing of PAHs are required .
特性
分子式 |
C19H14 |
|---|---|
分子量 |
245.3 g/mol |
IUPAC名 |
5-(trideuteriomethyl)chrysene |
InChI |
InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3/i1D3 |
InChIキー |
GOHBXWHNJHENRX-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
正規SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


